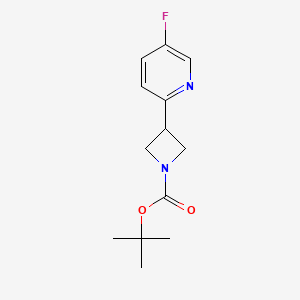

Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

Descripción

Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring a four-membered azetidine ring substituted with a 5-fluoropyridin-2-yl group and protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility and stability during synthetic processes, while the fluoropyridine moiety introduces electronic and steric effects critical for molecular interactions in medicinal chemistry. This compound is a versatile intermediate in drug discovery, particularly for targeting central nervous system disorders and kinase inhibitors, owing to its balanced lipophilicity and hydrogen-bonding capabilities .

Propiedades

Número CAS |

1356109-35-7 |

|---|---|

Fórmula molecular |

C13H17FN2O2 |

Peso molecular |

252.28 g/mol |

Nombre IUPAC |

tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-5-4-10(14)6-15-11/h4-6,9H,7-8H2,1-3H3 |

Clave InChI |

LVJXXNZRDHJVBS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-fluoropyridine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous tert-butyl azetidine-1-carboxylate derivatives:

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s fluoropyridine group moderately reduces LogP compared to non-polar substituents (e.g., phenyl in ), but its tert-butyl group maintains hydrophobicity. Derivatives with 2-oxoethyl (LogP ≈ 1.8) or hydroxymethyl (LogP ≈ 1.5) are more polar than the target (estimated LogP ≈ 2.2) .

- Metabolic Stability : Fluorine in the pyridine ring (target) and azetidine (e.g., ) both mitigate oxidative metabolism, but pyridine’s electron-withdrawing effect may enhance enzymatic resistance compared to aliphatic fluorine.

Actividad Biológica

Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a detailed overview of its biological activity, synthesis, and the implications for drug development.

Chemical Structure and Properties

Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is characterized by the following chemical formula:

It contains a tert-butyl group, a carboxylate moiety, and a fluoropyridine substituent at the 5-position of the pyridine ring. The azetidine ring adds to its pharmacological profile by potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with various biological receptors and enzymes. The azetidine and fluoropyridinyl groups facilitate binding to specific targets, thereby modulating their activity and influencing downstream signaling pathways critical for therapeutic effects.

Biological Activity

Research indicates that tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate exhibits significant biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent. Further studies are needed to elucidate its effectiveness against specific cancer types.

- Enzyme Inhibition : It acts as a pharmacophore in drug design, potentially interacting with various enzymes involved in metabolic pathways, which could lead to the development of novel therapeutic agents .

Comparative Analysis with Similar Compounds

The uniqueness of tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate lies in its specific substitution pattern on the pyridine ring and the presence of the azetidine moiety. A comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | Similar azetidine structure but with a fluorine at the 6-position | Potential enzyme inhibitor |

| Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate | Contains an amino group | Enhanced binding affinity |

| Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate | Features a chloro substituent | Investigated for anti-inflammatory properties |

Case Studies

Several studies have investigated the biological activity of tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate:

- In Vitro Anticancer Studies : A study demonstrated that this compound inhibited proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Enzyme Interaction Studies : Research focused on the binding affinities of this compound to specific enzymes, revealing promising results that could lead to new therapeutic strategies targeting metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.